SaikosaponinC

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

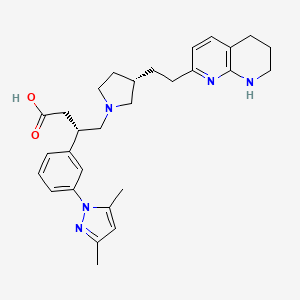

Saikosaponin C is a triterpenoid saponin compound isolated from the traditional Chinese herb Radix Bupleuri. It is known for its significant pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties . Saikosaponin C has been extensively studied for its potential therapeutic effects, particularly in the treatment of liver diseases and viral infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of saikosaponins, including Saikosaponin C, involves several steps. One common method starts with the preparation of the aglycones from oleanolic acid. This is followed by regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment. Efficient gold(I)-catalyzed glycosylation is then used to install the glycans onto the aglycones . The synthesis process requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of Saikosaponin C typically involves extraction from the roots of Radix Bupleuri. Advanced techniques such as UPLC-PDA-Q/TOF-MS are used to extract, enrich, and purify saikosaponins, eliminating the interference of non-saikosaponin components and improving detection efficiency and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Saikosaponin C undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The presence of carbonyl groups (C=O) in the aglycone allows for the formation of fragment ions through the loss of 30 Da . Additionally, type IV saikosaponins can produce fragment ions through neutral losses at positions C16 and C17 .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of Saikosaponin C include gold(I) catalysts for glycosylation and Dess-Martin periodinane for oxidation . Reaction conditions often involve precise temperature control and the use of protecting groups to ensure selective reactions.

Major Products Formed

The major products formed from the reactions of Saikosaponin C include various glycosylated derivatives and oxidized forms. These products retain the core triterpenoid structure while exhibiting different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Saikosaponin C exerts its effects through multiple molecular targets and pathways. It has been shown to inhibit the synthesis of hepatitis B virus pgRNA by targeting HNF1α and HNF4α . Additionally, it modulates the expression of cytokines and reactive oxygen species, leading to anti-inflammatory and antiviral effects . The compound also interacts with proteins involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Saikosaponin C is part of a larger group of saikosaponins, which include Saikosaponin A, Saikosaponin D, and Saikosaponin Y . These compounds share a similar triterpenoid structure but differ in their glycosylation patterns and biological activities. For example, Saikosaponin A exhibits stronger anti-inflammatory effects, while Saikosaponin D shows more potent antitumor activity . Saikosaponin C is unique in its ability to modulate multiple molecular pathways, making it a versatile compound for therapeutic applications .

Similar Compounds

- Saikosaponin A

- Saikosaponin D

- Saikosaponin Y

- Prosaikosaponin F

- Prosaikosaponin G

- Clinoposaponin I

Eigenschaften

Molekularformel |

C48H78O18 |

|---|---|

Molekulargewicht |

943.1 g/mol |

IUPAC-Name |

(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,6R)-3,4,5-trihydroxy-6-[[(2S,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C48H78O18/c1-22-30(52)32(54)35(57)40(62-22)66-38-23(18-49)63-39(37(59)34(38)56)60-19-24-31(53)33(55)36(58)41(64-24)65-29-10-11-43(4)25(44(29,5)20-50)8-12-45(6)26(43)9-13-48-27-16-42(2,3)14-15-47(27,21-61-48)28(51)17-46(45,48)7/h9,13,22-41,49-59H,8,10-12,14-21H2,1-7H3/t22-,23+,24+,25?,26?,27?,28-,29-,30-,31+,32+,33-,34+,35+,36?,37+,38+,39+,40+,41-,43?,44-,45?,46?,47?,48?/m0/s1 |

InChI-Schlüssel |

QEJKVPWQUWSLGH-PNSGDKOLSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H](C([C@@H](O3)O[C@H]4CCC5(C([C@]4(C)CO)CCC6(C5C=CC78C6(C[C@@H](C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4CCC5(C(C4(C)CO)CCC6(C5C=CC78C6(CC(C9(C7CC(CC9)(C)C)CO8)O)C)C)C)O)O)O)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)

![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)

![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)

![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)